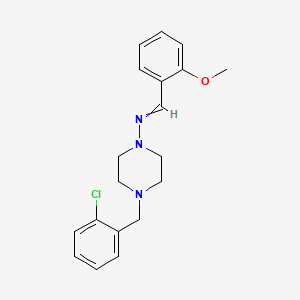

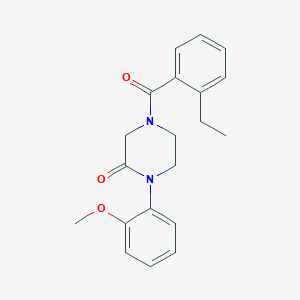

4-(2-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 4-(2-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine typically involves the formation of piperazine derivatives. For instance, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines demonstrated the relationship between the structure of the triazaalkane linker and cardiotropic activity in these compounds (Mokrov et al., 2019).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the compound's reactivity and interaction with biological targets. For example, studies on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar structure, revealed insights into the binding profile at various receptors, indicating the significance of the molecular structure in determining the compound's activity (Perrone et al., 2000).

Chemical Reactions and Properties

Compounds like this compound often exhibit interesting chemical reactions. For instance, the synthesis of 4-(3-Chloro-4-methoxybenzyl)aminophthalazines demonstrated their inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity, showcasing the chemical reactivity of such compounds (Watanabe et al., 2000).

科学的研究の応用

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Research on bis(heteroaryl)piperazines (BHAPs), a class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrates the therapeutic potential of piperazine derivatives in antiviral therapy. These compounds have shown significant potency against HIV-1, highlighting the role of piperazine derivatives in developing new antiviral drugs (Romero et al., 1994).

Antimicrobial Activities

Piperazine derivatives have also been synthesized and evaluated for their antimicrobial properties. Studies on new 1,2,4-triazole derivatives incorporating piperazine rings demonstrate moderate to good antimicrobial activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Catalytic Applications

In another application, piperazine analogues have been used as efficient ligands for catalytic reactions, such as the Cu-catalyzed N-arylation of imidazoles in water. This showcases the utility of piperazine derivatives in facilitating chemical synthesis under mild conditions, making them valuable tools in organic synthesis and industrial chemistry (Zhu et al., 2010).

Cardiotropic Activity

The synthesis and evaluation of piperazine derivatives for cardiotropic activity reveal potential applications in cardiovascular therapy. Some synthesized compounds exhibited significant antiarrhythmic activity, suggesting their utility in developing new treatments for cardiac arrhythmias (Mokrov et al., 2019).

特性

IUPAC Name |

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-24-19-9-5-3-6-16(19)14-21-23-12-10-22(11-13-23)15-17-7-2-4-8-18(17)20/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUYRHZGUBVRJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)